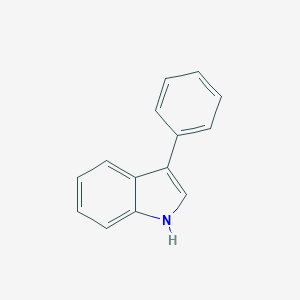

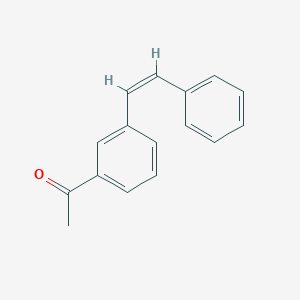

Methyl styrylphenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl styrylphenyl ketone” is a type of ketone, a class of organic compounds that contain a carbonyl group (a carbon-oxygen double bond). The carbonyl group in a ketone is attached to two carbon groups . The common names of ketones consist of the names of the groups attached to the carbonyl group, followed by the word ketone .

Synthesis Analysis

The synthesis of ketones has been a subject of interest in the field of organic chemistry. One method involves the use of carboxylic acids and organohalides. This method, known as the photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling, allows for the concise synthesis of highly functionalized ketones directly .

Molecular Structure Analysis

Ketones, including “Methyl styrylphenyl ketone”, have a carbonyl group (a carbon-oxygen double bond) as their functional group. The carbonyl carbon atom is attached to two carbon groups . The oxygen atom in the carbonyl group is more electronegative than the carbon atom, making the carbon-oxygen double bond highly polar .

Chemical Reactions Analysis

Aldehydes and ketones undergo a variety of reactions, many of which are nucleophilic addition reactions. These reactions can lead to the formation of alcohols, alkenes, diols, cyanohydrins, and imines, among others . Aldehydes can be readily oxidized to carboxylic acids, whereas ketones resist oxidation .

Physical And Chemical Properties Analysis

Ketones have several physical and chemical properties. They have a strong absorption at 1660–1770 cm−1 in the infrared spectrum, indicating the presence of a carbonyl group . The precise wavenumber of the infrared absorption can provide specific information about the environment of the carbonyl group in a compound .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the study of ketones, including “Methyl styrylphenyl ketone”, involve their potential applications in various industries. For instance, methyl ketones are a group of highly reduced platform chemicals with applications in the fragrance, flavor, and pharmacological industries . There is interest in the development of microbial platforms for the industrial production of methyl ketones . Another future direction is the development of bio-based replacements for traditional hydrocarbon solvents .

Propriétés

IUPAC Name |

1-[3-[(Z)-2-phenylethenyl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-12H,1H3/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUWQZDEKYVXSI-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC(=C1)/C=C\C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl styrylphenyl ketone | |

CAS RN |

1322-90-3 |

Source

|

| Record name | Acetophenone, ar-styryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

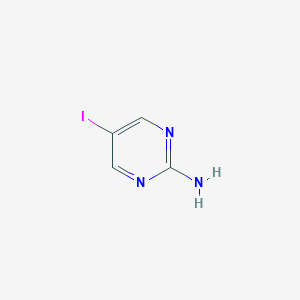

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)